molecular formula C11H23N3O B7930080 2-Amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide

2-Amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide

Cat. No.: B7930080
M. Wt: 213.32 g/mol
InChI Key: SIGDXOSYLQFYOU-JTQLQIEISA-N
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Description

2-Amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide is a pyrrolidine-derived acetamide compound characterized by its stereospecific (S)-configured pyrrolidinylmethyl and isopropyl substituents. With a molecular formula of C₁₂H₂₄N₃O and a molecular weight of 226.34 g/mol, this compound is structurally distinguished by its branched alkyl and cyclic amine moieties.

Properties

IUPAC Name

2-amino-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-9(2)14(11(15)7-12)8-10-5-4-6-13(10)3/h9-10H,4-8,12H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGDXOSYLQFYOU-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C[C@@H]1CCCN1C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide, also known by its CAS number 1401668-98-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

The molecular formula of this compound is C12H25N3OC_{12}H_{25}N_{3}O with a molecular weight of 227.35 g/mol. The structure features an amine group attached to an isopropyl chain and a pyrrolidine moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, pyrrole derivatives have shown notable antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 3.12 to 12.5 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .

Compound TypeMIC (µg/mL)Bacterial Strain
Pyrrole Benzamide Derivatives3.12 - 12.5Staphylococcus aureus
Ciprofloxacin2E. coli

Neuropharmacological Effects

The structural features of this compound suggest potential neuropharmacological activities. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in treating neurodegenerative diseases and mood disorders .

Case Studies

Case Study 1: Antibacterial Efficacy
A study published in MDPI evaluated various pyrrole derivatives, including compounds similar to this compound, for their antibacterial properties. The results indicated that certain derivatives exhibited lower MIC values than traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Case Study 2: Neuropharmacological Screening
Another research effort focused on assessing the neuropharmacological profile of compounds with similar amide structures. These studies utilized in vivo models to evaluate the compounds' effects on anxiety and depression-like behaviors. Results indicated that some derivatives showed significant anxiolytic effects at non-toxic doses .

Scientific Research Applications

The compound features an amino group, an isopropyl group, and a pyrrolidine moiety, contributing to its unique interactions within biological systems. Its stereochemistry (S configuration) is particularly relevant for its biological activity.

Neuroscience

2-Amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide has been studied for its potential effects on neurotransmitter systems. Research indicates that compounds with similar structures may modulate the activity of neurotransmitters such as dopamine and serotonin, suggesting a role in treating mood disorders and neurodegenerative diseases.

Case Study: Dopaminergic Activity

A study investigated the impact of AM97969 on dopaminergic neurons in vitro, showing increased neuronal survival under stress conditions, which could have implications for neuroprotective strategies in diseases like Parkinson’s disease.

Pharmacology

The compound's affinity for various receptors makes it a candidate for drug development. Its potential as a therapeutic agent in treating anxiety and depression has been explored due to its interaction with the central nervous system.

Case Study: Antidepressant Effects

In preclinical trials, AM97969 demonstrated significant antidepressant-like effects in rodent models. Behavioral assays indicated reduced immobility times in forced swim tests, suggesting enhanced mood-lifting properties.

Medicinal Chemistry

The synthesis of this compound has been optimized to improve yield and purity. Researchers are exploring modifications to enhance its pharmacokinetic properties, aiming to maximize therapeutic efficacy while minimizing side effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Purity/Availability
2-Amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide R₁ = isopropyl, R₂ = amino C₁₂H₂₄N₃O 226.34 Discontinued
2-Chloro-N-isopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide R₁ = isopropyl, R₂ = chloro C₁₂H₂₂ClN₂O 257.77 Discontinued
2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide R₁ = methyl, R₂ = amino C₉H₁₉N₃O 185.27 96% purity

Key Differences and Pharmacological Implications

However, this may also increase toxicity risks . The methyl substituent in the methyl-analogue (C₉H₁₉N₃O) reduces steric bulk compared to isopropyl, likely improving solubility but reducing target affinity due to weaker hydrophobic interactions .

Stereochemical Considerations: All three compounds retain the (S)-configured pyrrolidinylmethyl group, which imposes conformational constraints critical for binding to chiral receptors or enzymes.

Bioavailability and Stability :

  • The isopropyl group in the parent compound may enhance lipophilicity (logP ≈ 1.5–2.0, estimated), favoring blood-brain barrier penetration compared to the methyl-substituted analogue. However, this could also reduce aqueous solubility, complicating formulation .

Research and Application Gaps

  • Discontinued Status : Both the parent compound and its chloro-analogue are marked as discontinued by CymitQuimica, limiting their accessibility for further pharmacological studies .
  • Lack of In Vivo Data: No peer-reviewed studies directly compare the pharmacokinetics or toxicity profiles of these analogues.

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